molecular formula C21H26N4O4 B2988185 (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide CAS No. 1798341-83-9

(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide

Cat. No.: B2988185
CAS No.: 1798341-83-9
M. Wt: 398.463
InChI Key: IHIWVFWUQUMYOX-FNORWQNLSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a distinct hybrid structure, combining an acrylamide backbone linked to a dimethoxyphenyl group with a methyl-morpholino pyrimidine moiety. The pyrimidine ring is a well-known privileged scaffold in drug discovery, often associated with kinase inhibition . Specifically, the morpholine substitution and methyl group on the pyrimidine core are structural features commonly found in compounds designed to modulate various kinase signaling pathways, suggesting potential applications in oncology and signal transduction research . Concurrently, the (E)-acrylamide group linked to a dimethoxyphenyl system is a structural motif present in compounds that have been investigated for their activity on neurological targets, such as the GABAA receptor . The conjugated system may also allow the compound to act as a Michael acceptor, a property that can be utilized in the design of covalent inhibitors targeting catalytic cysteine residues in enzymes. This combination of features makes this compound a versatile candidate for probe discovery and structure-activity relationship (SAR) studies across multiple therapeutic areas. Researchers can employ this compound to explore its mechanism of action, identify its molecular targets, and evaluate its effects in cellular and biochemical assays. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-15-12-20(25-8-10-29-11-9-25)24-19(23-15)14-22-21(26)7-5-16-4-6-17(27-2)18(13-16)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,26)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIWVFWUQUMYOX-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Acrylamide backbone : This is known for its reactivity and ability to form various derivatives.
  • Dimethoxyphenyl group : This moiety is often associated with enhanced lipophilicity and biological activity.
  • Morpholinopyrimidine substituent : This structure is linked to various pharmacological activities, particularly in targeting specific receptors.

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve:

  • Induction of apoptosis : The compound triggers programmed cell death in cancer cells, which is critical for limiting tumor growth.
  • Cell cycle arrest : It has been observed to cause G2/M phase arrest, preventing cells from dividing.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)10Apoptosis induction
HeLa (cervical)8Cell cycle arrest
A549 (lung)12Inhibition of proliferation

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies suggest it may inhibit key inflammatory pathways, such as:

  • NF-kB signaling pathway : This pathway is crucial in regulating immune response and inflammation.
  • Prostaglandin synthesis inhibition : By interfering with enzymes involved in prostaglandin production, the compound reduces inflammation.

3. Antioxidant Activity

Antioxidant assays have shown that the compound can scavenge free radicals effectively. This property is vital for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)Type of Activity
(E)-3-(3,4-dimethoxyphenyl)...15Free radical scavenger
Ascorbic Acid20Standard antioxidant

Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.

Study 2: Mechanistic Insights through Molecular Docking

Molecular docking studies have provided insights into the interaction between the compound and various biological targets. For instance, docking with the human prostaglandin reductase (PTGR2) revealed strong binding affinity, suggesting potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of acrylamide-pyrimidine hybrids. Structural analogs differ primarily in substituents on the phenyl ring, pyrimidine core, or the nitrogenous side chain. Below is a comparative analysis:

Compound Name Phenyl Substituent Pyrimidine Substituent Molecular Formula Molecular Weight (g/mol) Key Data Reference
Target Compound 3,4-Dimethoxyphenyl 4-Methyl-6-morpholino C₂₂H₂₆N₆O₃ 422.5 SMILES: COc1ccc(C=CC(=O)NCCNc2cc(-n3ccnc3C)nc(C)n2)cc1OC
(E)-3-(4-Ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide 4-Ethoxy-3-methoxyphenyl 4-Pyridin-3-yl-pyrimidinyl C₂₈H₂₈N₅O₃ 482.22 Yield: 68.8%; mp: 256–258°C; HRMS [M+H]⁺: 482.22009
(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide 3,4-Dimethoxyphenyl 6-Methyl-2-piperidinyl C₂₃H₂₉N₅O₃ 447.5 SMILES: COc1ccc(C=CC(=O)NCC2=NC(=NC(=C2)C)N3CCCCC3)cc1OC
(E)-3-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide 4-Aminophenyl N/A (no pyrimidine) C₁₉H₂₀N₂O₄ 340.4 Synthesized via EDCI/α-bromoacrylic acid; NMR-confirmed

Key Observations :

  • Morpholine’s oxygen may improve aqueous solubility compared to piperidine.
  • Phenyl Substituents : The 3,4-dimethoxy motif in the target compound is distinct from the 4-ethoxy-3-methoxy (in ) or 3,4,5-trimethoxy (in ) variants. Methoxy groups modulate electron density and steric bulk, affecting binding to hydrophobic pockets.
  • Biological Relevance : Compound 12s (from ) demonstrated anticancer activity, suggesting that pyridinyl-pyrimidine hybrids may exhibit enhanced target affinity compared to morpholine/piperidine analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves coupling α,β-unsaturated carboxylic acid derivatives with amine-containing intermediates. For example, α-bromoacrylic acid reacts with a morpholinopyrimidine methylamine intermediate in DMF under ice-cooling, using EDCI as a coupling agent. The crude product is purified via column chromatography (e.g., ethyl acetate/petroleum ether gradient) and characterized by NMR (¹H, ¹³C) and mass spectrometry .
  • Key Considerations : Solvent choice (e.g., DMF for polar intermediates), reaction temperature (0–5°C to minimize side reactions), and purification methods (chromatography for high-purity isolation).

Q. How is structural purity validated for this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirms the presence of methoxy (δ ~3.8–4.0 ppm), morpholine (δ ~3.5–3.7 ppm), and acrylamide (δ ~6.3–7.5 ppm for vinyl protons) groups.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • Elemental Analysis : Ensures C, H, N, and O percentages align with the molecular formula.
    • Example : In related acrylamides, deviations >0.3% in elemental analysis require re-purification .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in different assay systems?

  • Methodology :

  • Comparative Assays : Test the compound in parallel assays (e.g., kinase inhibition vs. cell viability) to isolate target-specific effects.
  • Structural Modifications : Adjust substituents (e.g., methoxy vs. trifluoromethyl groups) to evaluate pharmacokinetic influences. For instance, replacing 3,4-dimethoxyphenyl with fluorophenyl improved metabolic stability in analogs .
  • Computational Docking : Use tools like AutoDock to predict binding affinities to off-target proteins (e.g., cytochrome P450 enzymes) that may cause assay discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodology :

  • Core Modifications : Compare the morpholinopyrimidine moiety to piperazine or piperidine analogs to assess rigidity’s impact on target binding .
  • Substituent Effects : Systematic variation of the acrylamide’s aryl group (e.g., 3,4-dimethoxy vs. 4-fluoro-3-bromo) can reveal electronic and steric contributions to activity. For example, bromine substitution enhanced halogen bonding in a related thienopyrimidine scaffold .
  • Bioisosteric Replacement : Replace the morpholine ring with a thiomorpholine or sulfoxide group to evaluate solubility and target engagement .

Q. What computational methods predict this compound’s crystallographic behavior?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to predict hydrogen-bonding patterns in crystal lattices.
  • Powder XRD Simulation : Compare experimental XRD patterns (e.g., d-spacings) with simulated data from software like Mercury to confirm polymorphism or solvate formation. For example, staggered vs. eclipsed packing in COF-1/COF-5 analogs significantly altered porosity .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (e.g., decomposition above 500°C) with crystallinity metrics .

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